![molecular formula C16H13N5 B3829107 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B3829107.png)
5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are of chemical and pharmacological interest and compounds containing the pyrimidine ring system have shown to possess antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant activities .
Synthesis Analysis
This compound can be synthesized via a three-component Biginelli reaction starting from aryl aldehydes, 2-aminotetrazole, substituted acetophenones, or ethyl acetoacetate . The reaction is facilitated by N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide as a catalyst .Molecular Structure Analysis
The pyrimidine ring in 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is in a flattened boat conformation . In the crystal, molecules are linked by pairs of N—H N hydrogen bonds, forming inversion dimers .Chemical Reactions Analysis
Derivatives of tetrahydrotetrazolo[5,1-b]quinazolines were synthesized by the reactions of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine with α,β-unsaturated carbonyl compounds and their synthetic equivalents in methanol in the presence of sodium methoxide .Wissenschaftliche Forschungsanwendungen
Theoretical Studies and Tautomerism
The dihydro derivatives of tetrazolo[1,5-a]pyrimidines, including 5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, are of interest due to the strong electron-withdrawing properties of the tetrazole ring. Researchers use these compounds to study theoretical issues such as tautomerism and intramolecular transformations .
Drug Design and Biological Activity
The pyrazolo[1,5-a]pyrimidine moiety, which shares structural similarities with 5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, is widely employed in drug design. Notable drugs containing this motif include indiplon, zaleplon, presatovir, dinaciclib, and anagliptin. These compounds exhibit diverse biological activities, making them valuable for medicinal chemistry .
Enzyme-Substrate Complex Formation
Triazolo- and tetrazolopyrimidines, including our compound of interest, have the ability to form strong enzyme–substrate complexes in biological media. Researchers explore derivatives with antitumor, antiviral, antimicrobial, hypoglycemic, antipyretic, and antioxidant activities within this class .
Crystal Structure Studies
Crystallographic studies provide insights into the molecular arrangement of 5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine. The compound’s pyrimidine ring adopts a flattened boat conformation, with specific deviations from the mean plane of other atoms. Such structural information aids in understanding its properties and potential interactions .
Wirkmechanismus
Target of Action
It’s suggested that tetrahydropyrazolo [1,5-a]pyrimidine, a similar compound, could be used as an adenine mimetic for binding to the atp-binding sites of proteins .
Mode of Action
It’s plausible that it interacts with its targets by providing electrons which interact with the target site
Biochemical Pathways
Compounds containing the pyrimidine ring system have shown to possess antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant activities . They are also prospective candidates for light-emitting devices and molecular wires .
Pharmacokinetics
The compound’s synthesis involves a one-pot synthesis method , suggesting it might have favorable bioavailability
Result of Action
The compound’s crystal structure has been studied , which could provide insights into its potential interactions at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine. For instance, the compound has been investigated as a corrosion inhibitor , suggesting that it might be stable in various environments.
Eigenschaften
IUPAC Name |
5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)21-16(17-14)18-19-20-21/h1-11,15H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQBPYCYPRIGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol](/img/structure/B3829026.png)
![2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3829042.png)
![N-[(benzyloxy)carbonyl]alanylprolylleucylglycinamide](/img/structure/B3829049.png)

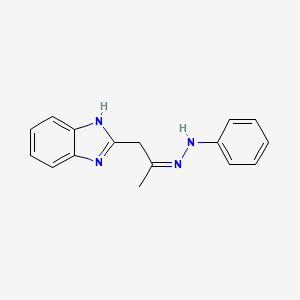
![N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3829079.png)
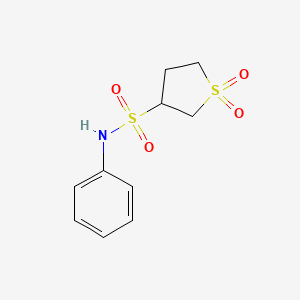
![5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3829115.png)
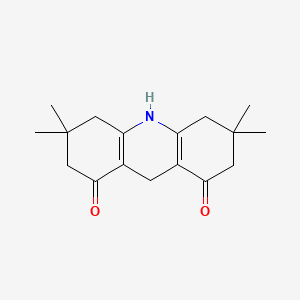
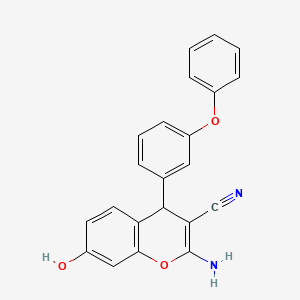
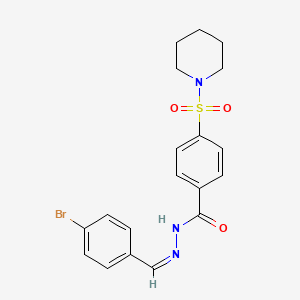
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829138.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B3829146.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829148.png)